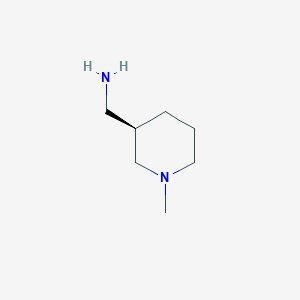

(R)-1-Methyl-3-aminomethyl-piperidine

Description

General Overview of Piperidine (B6355638) Derivatives in Synthetic Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in organic chemistry. nih.gov Derivatives of piperidine are considered "privileged scaffolds" because they are frequently found in a wide array of pharmaceuticals and naturally occurring alkaloids. researchgate.netresearchgate.net This prevalence is due to their ability to provide conformational flexibility and enhanced binding interactions with biological targets. researchgate.net

The versatility of the piperidine structure allows for extensive functionalization, leading to a vast library of derivatives with diverse applications. nbinno.com These compounds serve as crucial intermediates in the synthesis of agrochemicals, specialty chemicals, and, most notably, pharmaceuticals. nbinno.comijnrd.org More than twenty classes of pharmaceuticals contain the piperidine moiety, highlighting its significant role in drug design and development. nih.govnih.gov The development of efficient methods for synthesizing substituted piperidines remains an important objective in modern organic chemistry. nih.gov

Stereochemical Significance of Chiral Aminomethyl Piperidines

Chirality, or the "handedness" of a molecule, is a critical factor in medicinal chemistry and drug design. nih.gov When a piperidine ring is substituted in a way that creates one or more stereocenters, the resulting stereoisomers (enantiomers or diastereomers) can have vastly different biological activities. nih.gov The specific three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with chiral biological targets like proteins and enzymes.

The introduction of a chiral center into a piperidine scaffold can significantly influence a molecule's properties by:

Modulating Physicochemical Properties: Affecting solubility, stability, and other key characteristics. researchgate.net

Enhancing Biological Activity and Selectivity: One enantiomer may bind to a target receptor with much higher affinity than its counterpart, leading to increased potency and reduced off-target effects. nih.govresearchgate.net

Improving Pharmacokinetic Profiles: Influencing how the compound is absorbed, distributed, metabolized, and excreted. researchgate.net

For these reasons, regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need to establish the absolute stereochemistry of chiral drug candidates early in the development process. nih.gov The synthesis of enantiomerically pure compounds, such as (R)-1-Methyl-3-aminomethyl-piperidine, is therefore of high importance. nih.gov

Academic Research Trajectories for this compound and Related Enantiomers

This compound is primarily utilized in academic and industrial research as a chiral building block. Its specific stereochemistry and functional groups—a tertiary amine within the ring and a primary aminomethyl group—make it a valuable intermediate for constructing more complex, enantiopure molecules.

Research often focuses on the synthesis of this compound and its precursors. A common synthetic route involves starting with a chiral, Boc-protected piperidine derivative. For instance, (R)-tert-butyl piperidin-3-ylcarbamate can be N-methylated using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride. The subsequent removal of the Boc (tert-butoxycarbonyl) protecting group yields the target compound, (R)-1-methylpiperidin-3-amine. chemicalbook.com

The table below details key precursors and related compounds used in the synthesis and research involving this compound.

| Compound Name | CAS Number | Molecular Formula | Role in Research |

| (R)-1-N-Boc-3-(aminomethyl)piperidine | 140645-23-4 | C11H22N2O2 | A key chiral intermediate for synthesizing piperidine derivatives for pharmaceutical and neuroscience research. chemimpex.comthermofisher.com |

| (R)-3-(Boc-Amino)piperidine | 309956-78-3 | C10H20N2O2 | A Boc-protected precursor used to prepare dipeptidyl peptidase IV (DPP-4) inhibitors. chemicalbook.com |

| (R)-tert-butyl piperidin-3-ylcarbamate | N/A | C10H20N2O2 | A starting material for the synthesis of N-methylated piperidines. chemicalbook.com |

| 3-(Aminomethyl)piperidine | 23099-21-0 | C6H14N2 | The racemic parent compound, used as an intermediate for pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com |

The primary application of this compound is in discovery chemistry, where it is incorporated into novel molecular structures being evaluated for potential biological activity. Its defined stereochemistry is crucial for researchers investigating structure-activity relationships, allowing them to probe the specific spatial requirements of biological targets.

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-1-methylpiperidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDTYNCWGSIWBK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of R 1 Methyl 3 Aminomethyl Piperidine and Analogs

Mechanistic Elucidation of Stereoselective Transformations

The stereochemical outcome of a reaction is determined by the subtle energy differences between diastereomeric transition states. Computational chemistry offers a powerful means to locate and characterize these transition states, thereby elucidating the mechanism of stereoselective transformations.

Computational Studies on Enantioinduction Processes

While specific computational studies on enantioinduction processes involving (R)-1-Methyl-3-aminomethyl-piperidine are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on analogous chiral diamine catalysts. For instance, computational methods have been successfully employed to study the aza-Cope-Mannich tandem reaction, which is crucial for the synthesis of substituted pyrrolidines, another important class of chiral heterocycles. These studies help in determining reaction conditions and substrate characteristics that favor the formation of a specific stereoisomer.

In asymmetric catalysis, the transfer of chirality from the catalyst to the product occurs through a series of non-covalent interactions within the stereodetermining transition state. acs.org Modern density functional theory (DFT) is particularly effective at capturing these weak interactions, such as hydrogen bonding, which are often crucial for stereocontrol. acs.org For chiral 1,3-diamine catalysts, which are structurally analogous to this compound, it is hypothesized that the two amine groups can act cooperatively to bind and orient the substrates in a chiral environment, thus leading to high enantioselectivity. acs.org

Reaction Pathway Analysis and Transition State Modeling

Reaction pathway analysis involves mapping the potential energy surface of a reaction to identify the most favorable route from reactants to products. This includes the identification of all intermediates and transition states along the reaction coordinate. Transition state modeling is a key component of this analysis, as the geometry and energy of the transition state directly govern the rate and selectivity of the reaction.

For reactions catalyzed by chiral vicinal diamines in Mannich reactions, DFT calculations have identified a preference for hydrogen-bonded nine-membered cyclic transition states. nih.gov The stereoselectivity in these reactions arises from minimizing steric clashes and unfavorable pseudogauche-butane-type interactions in the favored transition state. nih.gov Similar principles can be applied to model reactions involving this compound, where the 1,3-disposition of the amino groups can facilitate the formation of a well-defined chiral pocket in the transition state. The analysis of these transition state models allows for a rational explanation of the observed stereochemical outcomes and can guide the design of new catalysts with improved performance. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure and properties of molecules. Its balance of accuracy and computational cost makes it particularly well-suited for investigating complex chiral systems like this compound.

Selection of Functionals and Basis Sets for Chiral Systems

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For chiral molecules, it is crucial to select a functional that can accurately describe non-covalent interactions, which are often the key to understanding stereoselectivity. Functionals that include dispersion corrections, such as the B3LYP-D3, have been shown to provide improved agreement with experimental results for stereoselective reactions. acs.org

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For chiral systems, polarized and diffuse functions are often necessary to accurately model the subtle electronic effects that govern stereochemical preferences. A comprehensive conformational analysis of N-acetyl-l-tryptophane-N-methylamide, for example, utilized the B3LYP functional with the 6-31G(d) basis set to locate all energy minima on the potential energy hypersurface. researchgate.net Similar levels of theory are expected to be appropriate for studying this compound and its interactions.

Table 1: Commonly Used DFT Functionals and Basis Sets in Computational Studies of Chiral Molecules

| Functional | Type | Strengths in Chiral Systems | Common Basis Sets |

| B3LYP | Hybrid | Good balance of accuracy and cost for general applications. | 6-31G(d), 6-311+G(d,p) |

| M06-2X | Hybrid Meta-GGA | Excellent for non-covalent interactions, crucial for stereoselectivity. | cc-pVTZ, def2-TZVP |

| ωB97X-D | Range-Separated Hybrid with Dispersion | Good for long-range interactions and systems with significant dispersion effects. | aug-cc-pVDZ, 6-311G(d,p) |

Conformational Analysis and Energy Landscapes

The biological activity and catalytic performance of a molecule are intimately linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies, providing a picture of the molecule's energy landscape. For piperidine (B6355638) derivatives, the ring can adopt various conformations, such as chair, boat, and twist-boat forms. rsc.org

For N-Boc 3-methyl piperidine, a close analog of the target molecule, the lowest energy conformation is predicted to have an equatorial methyl group to avoid unfavorable 1,3-diaxial interactions. rsc.org A systematic computational study of 3-methyltetrahydro-1,3-oxazine, another related heterocyclic system, revealed eight minima on its potential energy surface, with the interconversion between the main axial and equatorial chair conformers occurring through several pathways involving twist forms. researchgate.netresearchgate.net A similar level of conformational complexity is expected for this compound, with the orientation of the N-methyl and 3-aminomethyl groups significantly influencing the conformational equilibrium and, consequently, its reactivity and interaction with other molecules. The conformer energies of substituted piperidines can be quantitatively predicted using molecular mechanics calculations with appropriate force fields. nih.gov

Prediction of Stereoselectivity and Regioselectivity

A major goal of computational chemistry in the field of asymmetric synthesis is the a priori prediction of the stereochemical and regiochemical outcome of a reaction. While this remains a challenging task due to the small energy differences that often govern selectivity, significant progress has been made. nih.govrsc.org

Computational pipelines that leverage graph-based libraries for conformer generation and high-throughput mechanistic investigations are being developed to more accurately predict enantiomeric ratios. nih.govrsc.org These approaches move beyond considering only a few intuitive conformers and instead explore a larger conformational space to identify key low-energy transition states that dictate the reaction's selectivity. nih.govrsc.org

For chiral piperidine derivatives used as ligands or catalysts, computational modeling can help rationalize and predict selectivity. For example, in the functionalization of piperidine derivatives, the choice of catalyst can dramatically influence both diastereoselectivity and enantioselectivity. nih.gov By modeling the transition states for different catalyst-substrate combinations, it is possible to understand the origins of this selectivity and to design more effective catalytic systems. The prediction of stereoselectivity often relies on identifying key non-covalent interactions, such as hydrogen bonds and CH-π interactions, that stabilize one transition state over others.

In Silico Studies on Scaffold Interactions in Chemical Systems

The three-dimensional conformation and electronic properties of the this compound scaffold are pivotal in determining its interactions within chemical systems. Computational and theoretical investigations, including quantum chemical calculations and molecular mechanics, provide profound insights into the conformational preferences and non-covalent interactions that govern the behavior of this molecule and its analogs.

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. For a 1,3-disubstituted piperidine such as this compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by a balance of steric and electronic effects.

Conformational Analysis:

The N-methyl group on the piperidine ring can exist in either an axial or an equatorial orientation. Generally, the equatorial position is favored for an N-alkyl group to avoid steric clashes with the axial hydrogens on the ring. However, the energy difference between the two conformers is often small.

The 3-aminomethyl substituent also has a conformational preference. In the absence of other interacting groups, a substituent at the 3-position of a piperidine ring generally favors the equatorial orientation to minimize 1,3-diaxial interactions. These interactions occur between an axial substituent and the axial hydrogens at the C2 and C4 positions.

Computational studies on related N-substituted piperidine derivatives have quantified these conformational energies. The relative proportion of each conformer can be estimated using thermodynamic calculations, such as the Boltzmann weighting factor. Density Functional Theory (DFT) methods are commonly employed to optimize the geometry of each conformer and calculate their energies.

Below is an illustrative data table summarizing the calculated relative energies for the possible chair conformations of a generic 1,3-disubstituted N-methylpiperidine, based on typical values found in computational studies of similar structures.

| Conformer | N-Methyl Position | 3-Substituent Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.5 - 2.5 |

| 3 | Axial | Equatorial | 0.8 - 1.5 |

| 4 | Axial | Axial | > 3.0 |

Note: These values are representative and can vary depending on the specific substituent and the computational method used.

Substituent Effects on Scaffold Geometry and Interactions:

The methyl group at the nitrogen atom and the aminomethyl group at the 3-position influence the electronic distribution and reactivity of the piperidine scaffold. The nitrogen atom's lone pair of electrons plays a crucial role in the molecule's basicity and its ability to participate in hydrogen bonding.

Quantum chemical calculations can provide insights into the electronic properties of the scaffold. For instance, the calculation of electrostatic potential maps can identify regions of high and low electron density, indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bond donor and acceptor sites.

The aminomethyl group, with its terminal primary amine, is a key site for interactions. It can act as a hydrogen bond donor and, under physiological conditions, can be protonated to form a positively charged ammonium (B1175870) group, enabling strong electrostatic interactions.

Molecular dynamics simulations can be employed to study the dynamic behavior of the this compound scaffold in different environments, such as in solution or in the binding site of a biological target. These simulations can reveal the preferred conformations and the nature of the intermolecular interactions, including hydrogen bonds and van der Waals forces.

The following table summarizes the types of interactions the this compound scaffold can engage in, based on computational analyses of its structure.

| Interacting Group | Type of Interaction | Potential Partners |

| Piperidine Nitrogen | Hydrogen Bond Acceptor, Lewis Base | Hydrogen bond donors, Lewis acids |

| N-Methyl Group | Hydrophobic/van der Waals | Nonpolar groups |

| Aminomethyl Group (NH2) | Hydrogen Bond Donor/Acceptor | Hydrogen bond acceptors/donors |

| Protonated Aminomethyl Group (NH3+) | Electrostatic (Ionic), Hydrogen Bond Donor | Anionic groups, hydrogen bond acceptors |

Applications in Asymmetric Catalysis and Chiral Ligand Development

Chiral Ligand Design Derived from Aminomethyl Piperidine (B6355638) Scaffolds

The aminomethyl piperidine framework provides a robust and versatile platform for the design of a variety of chiral ligands. The presence of both a secondary or tertiary amine within the piperidine ring and a primary amine in the aminomethyl group allows for the creation of multidentate ligands capable of coordinating with a wide range of metal centers.

Polypyridylmethyl amine ligands, such as tris(2-pyridylmethyl)amine (B178826) (TPMA), are well-established in coordination chemistry and catalysis. nih.govresearchgate.netscispace.com The introduction of a chiral backbone, such as the (S)-2-(aminomethyl)piperidine scaffold, to create ligands like N,N,N′-tris(2-pyridylmethyl)-S-(2-aminomethyl)piperidine, allows for the transfer of chirality to the catalytic process. The synthesis of such ligands typically involves the alkylation of the primary amine of the chiral aminomethylpiperidine (B13870535) with pyridylmethyl halides.

These chiral TPMA analogues can form stable complexes with various transition metals, including copper, which are highly active in reactions like atom transfer radical polymerization (ATRP). nih.govresearchgate.netscispace.com The stereochemistry of the piperidine ring creates a chiral environment around the metal center, influencing the approach of substrates and thereby inducing enantioselectivity in the products. The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, can be finely tuned by introducing substituents on the pyridyl rings. nih.govresearchgate.netscispace.comresearchgate.net

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. nih.gov Chiral amines are frequently employed as auxiliaries in asymmetric synthesis. nih.govrsc.org While specific examples detailing the use of (R)-1-Methyl-3-aminomethyl-piperidine as a chiral auxiliary are not extensively documented, the structural features of chiral aminopiperidines make them excellent candidates for this role. researchgate.net

For instance, chiral piperidine derivatives have been successfully used to induce stereoselectivity in various transformations. The underlying principle involves the formation of a covalent bond between the chiral auxiliary and the substrate, creating a chiral intermediate. The steric and electronic properties of the auxiliary then control the facial selectivity of the subsequent reaction, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered. Given the ready availability of chiral aminopiperidines, their application as recoverable auxiliaries in stereoselective alkylations, aldol (B89426) reactions, and cycloadditions represents a significant area of potential.

Role of Chiral Aminomethyl Piperidines in Enhancing Catalytic Efficiency

The coordination of a chiral aminomethyl piperidine ligand to a metal center can enhance both the reaction rate and the selectivity of a catalytic process. The chelation of the ligand to the metal can stabilize the catalytically active species, preventing deactivation pathways and leading to higher turnover numbers. Furthermore, the specific geometry imposed by the chiral ligand can facilitate the desired reaction pathway, thereby increasing the reaction rate.

Kinetic studies on platinum(II) complexes with aminomethylpyridine, a structurally related ligand, have demonstrated that the nature of the N-N chelate ligand significantly influences the substitution rates and reactivity of the complex. nih.gov This principle can be extended to chiral aminomethylpiperidine ligands, where the steric and electronic properties of the piperidine scaffold can be tuned to optimize the kinetics of a catalytic cycle. By creating a well-defined and rigid chiral pocket around the metal center, these ligands can pre-organize the substrates for the reaction, lowering the activation energy and increasing the reaction rate while simultaneously ensuring high stereoselectivity.

Copper(II) Complexes:

For example, copper(II) complexes of chiral aminomethylpyrrolidine derivatives have been shown to be effective catalysts for the asymmetric Henry reaction. nih.gov In these systems, the chiral ligand coordinates to the copper(II) center, creating a chiral Lewis acid catalyst that activates the aldehyde substrate and controls the stereochemistry of the subsequent nucleophilic attack by the nitronate anion. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand and the reaction conditions. The data in the table below, extrapolated from studies on similar systems, illustrates the potential effectiveness of such catalysts.

Interactive Data Table: Asymmetric Henry Reaction Catalyzed by a Chiral Copper(II)-Aminomethylpyrrolidine Complex

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 95 | 85 |

| 2 | 4-Nitrobenzaldehyde | 98 | 92 |

| 3 | 2-Naphthaldehyde | 93 | 88 |

| 4 | Cyclohexanecarboxaldehyde | 85 | 75 |

Note: This data is representative of results obtained with analogous chiral aminomethylpyrrolidine ligands and serves to illustrate the potential of aminomethylpiperidine-based catalysts.

Cobalt(II) Nanoparticles:

The use of magnetic nanoparticles as catalyst supports has gained significant attention due to their high surface area and ease of separation and recovery. Chiral ligands can be anchored to the surface of these nanoparticles to create recyclable heterogeneous catalysts. While specific studies on cobalt(II) nanoparticles functionalized with this compound are yet to be reported, the synthesis of piperidine derivatives has been achieved using cobalt(II) nanoparticles supported on functionalized magnetic cellulose (B213188) nanofibers. This indicates the compatibility of piperidine-based structures with such catalytic systems. By immobilizing a chiral aminomethylpiperidine ligand onto cobalt(II) nanoparticles, it is plausible to develop a magnetically recoverable catalyst for asymmetric reactions, combining the benefits of high catalytic activity and facile catalyst recycling.

Development of Chiral Stationary Phases (CSPs) for Enantioseparation

Chiral stationary phases (CSPs) are essential for the separation of enantiomers by chromatography, particularly high-performance liquid chromatography (HPLC). nih.govresearchgate.nethplc.euresearchgate.netnih.gov The development of new CSPs is crucial for expanding the range of racemates that can be effectively resolved. Chiral piperidine derivatives, due to their rigid structure and potential for multiple interactions, are attractive candidates for use as chiral selectors in CSPs.

The general approach to preparing such CSPs involves immobilizing the chiral selector, in this case, a derivative of this compound, onto a solid support, typically silica (B1680970) gel. nih.gov The aminomethyl group can be used as a handle for covalent attachment to the support. The chiral recognition mechanism of such a CSP would rely on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric repulsion. The difference in the stability of these diastereomeric complexes leads to different retention times on the chromatographic column, allowing for the separation of the enantiomers. While specific CSPs based on this compound have not been detailed in the literature, the successful use of other chiral amine and piperidine derivatives as chiral selectors highlights the potential of this compound class in the field of enantioseparation. mdpi.comresearchgate.net

Utility As Versatile Building Blocks for Advanced Chemical Entities

Construction of Chiral Pharmaceutical Scaffolds and Pre-clinical Candidates

The chiral piperidine (B6355638) motif is prevalent in a wide array of active pharmaceuticals and is a common core in the development of new drug candidates. researchgate.net Its utility stems from the ability to precisely influence multiple molecular properties that are critical for therapeutic efficacy. The precursor, (R)-3-(Boc-Amino)piperidine, serves as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors like Alagliptin, which are used in the management of type 2 diabetes. chemicalbook.com

The following table illustrates the general effects that incorporating a chiral piperidine scaffold can have on key physicochemical properties of a lead compound.

| Property | Effect of Scaffold Integration | Rationale |

| Aqueous Solubility | Often Increased | The basic nitrogen can be protonated at physiological pH, forming soluble salts. The 3D structure can disrupt crystal lattice packing. researchgate.netbeilstein-journals.org |

| Lipophilicity (logP/logD) | Modulated | Can be tailored by N-alkylation (e.g., methylation) and other substitutions to achieve optimal balance for membrane permeability and solubility. researchgate.net |

| Basicity (pKa) | Defined | The piperidine nitrogen provides a reliable basic center, the pKa of which can be modulated by the position and nature of other functional groups. researchgate.net |

| Molecular Shape | Increased 3D Character | Moves away from flat, aromatic structures, which can improve binding specificity and reduce off-target effects. nih.govresearchgate.net |

Integrating the chiral (R)-1-Methyl-3-aminomethyl-piperidine scaffold can lead to a significant enhancement of a compound's biological activity and its selectivity for a specific target. researchgate.net The defined stereochemistry at the C3 position allows for precise spatial orientation of the aminomethyl side chain, which can engage in specific hydrogen bonding or ionic interactions within a receptor's binding pocket. This stereochemical control is critical for achieving high potency and avoiding interactions with off-targets, including stereoselective receptors or enzymes. researchgate.net For instance, in the design of HIV-1 protease inhibitors, a derivative with (R)-piperidine-3-carboxamide as a key ligand showed a more than six-fold enhancement in activity compared to the reference drug Darunavir, demonstrating the profound impact of the chiral piperidine moiety. researchgate.net The rigid conformation of the piperidine ring helps to reduce the entropic penalty upon binding to a target, which can contribute to a stronger binding affinity. researchgate.net

The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its success. The inclusion of chiral piperidine scaffolds is a recognized strategy for improving these properties. researchgate.netdoaj.org The piperidine unit can enhance a molecule's metabolic stability by blocking sites susceptible to metabolic degradation or by orienting the molecule away from metabolic enzymes. beilstein-journals.org Furthermore, by modulating lipophilicity and hydrogen bonding capacity, the scaffold can improve oral bioavailability and control the volume of distribution within the body. chemimpex.comresearchgate.net The basic nitrogen can also help prevent the compound from being a substrate for efflux transporters like P-glycoprotein, which can otherwise limit drug concentration in target tissues.

Synthesis of Complex Molecular Architectures

Beyond its role in modifying drug properties, this compound serves as a versatile building block for creating intricate and novel molecular structures. chemimpex.com Its bifunctional nature—a secondary or tertiary amine within the ring and a primary amine on the side chain—provides multiple points for derivatization.

The piperidine framework is a key component in the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery. Researchers have successfully synthesized novel fused tricyclic piperidine derivatives as potential multireceptor atypical antipsychotics. nih.gov In these syntheses, a piperidine-containing intermediate is often subjected to cyclization reactions to form a third, fused ring. These tricyclic structures exhibit high affinity for multiple dopamine (B1211576) and serotonin (B10506) receptors, which is a desirable characteristic for modern antipsychotic agents. nih.gov The resulting rigid, fused architecture locks the molecule into a specific conformation, which can be optimized for potent and selective receptor binding. nih.gov

The piperidine ring can also be incorporated into spirocyclic systems, where two rings share a single common atom. Spiro heterocycles are of great interest due to their unique, rigid, and three-dimensional topology. nih.gov Piperidine derivatives have been used as key building blocks in the one-pot synthesis of novel spiro-piperidines. nih.govresearchgate.net For example, new spiro-piperidine compounds have been synthesized and evaluated for antileishmanial activity, showing superior potency compared to the standard drug miltefosine. nih.gov The synthesis often involves a multi-component reaction where a piperidin-4-one derivative reacts with other reagents to construct the spirocyclic framework. nih.govresearchgate.net The resulting spiro compounds possess a complex and well-defined 3D shape that can explore chemical space not accessible by simpler, non-spirocyclic molecules. beilstein-journals.org

Scaffolds for Natural Product Analogues (e.g., Alkaloids)

Piperidine and its derivatives are fundamental scaffolds in the synthesis of alkaloids and other natural product analogues. nih.govajchem-a.com The stereochemistry and substitution pattern of the piperidine ring are critical for mimicking the complex, three-dimensional structures of these biologically active molecules. Synthetic strategies often employ chiral piperidine building blocks to construct analogues of natural products for the development of new therapeutic agents. nih.govnih.gov

However, detailed research findings or specific examples detailing the application of this compound as a direct scaffold for the synthesis of alkaloid analogues are not extensively documented in publicly available scientific literature. While its structure is analogous to fragments of various alkaloids, its direct incorporation into synthetic pathways for natural product analogues has not been a prominent subject of published research. The general importance of piperidine scaffolds suggests its potential in this area, but specific studies are required to confirm this utility.

Analytical and Spectroscopic Characterization in Academic Research

Advanced Enantioseparation Techniques

Resolving and quantifying the enantiomeric purity of chiral compounds like (R)-1-Methyl-3-aminomethyl-piperidine is a critical step. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the predominant method for this task.

Chiral HPLC is a powerful technique for separating enantiomers. For amines that lack a strong chromophore, a pre-column derivatization step is often necessary to attach a UV-active group, enabling detection. nih.gov For instance, derivatizing the primary amine of this compound with an agent like benzoyl chloride would introduce an aromatic ring, making the diastereomeric derivatives readily detectable by a standard UV detector. google.com

The separation itself is achieved on a chiral stationary phase (CSP). A CSP like Kromasil CHI-DMB, which is based on O,O'-bis(3,5-dimethylbenzoyl)-N,N'-diallyl-L-tartar diamide, is effective for resolving various chiral compounds, including piperidine (B6355638) derivatives. avantorsciences.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, leading to different retention times on the column and allowing for their separation and quantification. Baseline separation between the two enantiomer peaks indicates a successful resolution. avantorsciences.com

Spectroscopic Confirmation of Structure and Stereochemistry

Spectroscopic methods are indispensable for confirming the covalent structure and stereochemistry of the molecule.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen and carbon atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its unique protons. Based on analogous structures like (R)-3-Amino-1-methyl-piperidine and general chemical shift principles, the expected signals can be predicted. chemicalbook.comdocbrown.info The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a doublet, while the N-methyl group (-NCH₃) would be a singlet. The protons on the piperidine ring would present as a series of complex multiplets due to spin-spin coupling.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine Ring Protons | 1.0 - 3.0 | Multiplets (m) |

| N-CH₃ | ~2.2 | Singlet (s) |

| -CH₂NH₂ | ~2.6 | Doublet (d) |

| -NH₂ | 1.0 - 2.0 (broad) | Singlet (s) |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. libretexts.org Each unique carbon atom gives a distinct signal. The spectrum would show signals for the N-methyl carbon, the aminomethyl carbon, and the five distinct carbons of the piperidine ring. The chemical shifts are influenced by the proximity of the electronegative nitrogen atoms. docbrown.info

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Piperidine C3 | 35 - 45 |

| Piperidine C5 | 20 - 30 |

| Piperidine C4 | 25 - 35 |

| -CH₂NH₂ | 40 - 50 |

| Piperidine C2 | 55 - 65 |

| Piperidine C6 | 50 - 60 |

| N-CH₃ | ~47 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic peaks. orgchemboulder.com

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.comrockymountainlabs.com

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring, methyl, and methylene (B1212753) groups will appear just below 3000 cm⁻¹. rockymountainlabs.com

N-H Bending: The primary amine also exhibits a characteristic bending (scissoring) vibration between 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching of aliphatic amines can be observed in the 1250–1020 cm⁻¹ region. orgchemboulder.comlibretexts.org

The spectrum of N-methylpiperidine serves as a reference for the vibrations associated with the core ring structure and the N-methyl group. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 |

UV-Vis Spectroscopy: Saturated aliphatic amines like this compound lack significant chromophores that absorb light in the typical UV-Vis range (200-800 nm). nist.gov Therefore, UV-Vis spectroscopy is generally not a primary tool for the characterization of this compound unless it has been derivatized with a chromophore-containing group.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful technique for studying chiral molecules. However, similar to UV-Vis, it requires the presence of a chromophore near the stereocenter. For this compound, direct analysis by CD spectroscopy would be challenging due to the absence of a suitable chromophore. Derivatization of the amine with a chromophoric agent would be necessary to induce a measurable CD spectrum, which could then be used to help confirm the stereochemistry.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org To perform this analysis, the compound must first be crystallized, often as a salt (e.g., hydrochloride or tartrate) to improve crystal quality.

The technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to build a precise map of electron density, which reveals the exact spatial arrangement of every atom. For chiral molecules, specialized techniques in X-ray crystallography can unambiguously establish the absolute configuration as either R or S. nih.gov The determination of the crystal structure of a suitable derivative of this compound would provide unequivocal proof of its (R)-configuration and details about its solid-state conformation, such as the preferred chair conformation of the piperidine ring. nih.govrsc.org

Q & A

Q. What are the optimal synthetic routes for (R)-1-Methyl-3-aminomethyl-piperidine, and how can reaction conditions be tailored to improve yield and enantiomeric purity?

- Methodological Answer : Key steps include reductive amination or nucleophilic substitution using piperidine derivatives as precursors. For example, amination of 3-aminomethyl-piperidine intermediates with methylating agents (e.g., methyl iodide) under controlled pH (8–10) and temperature (0–25°C) can enhance stereoselectivity . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (e.g., using ethanol) improves enantiomeric purity. Monitor reaction progress via TLC and validate purity with HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify stereochemistry and amine/methyl group placement (e.g., δ ~2.3 ppm for methyl protons adjacent to the piperidine ring) . Mass spectrometry (ESI-TOF) confirms molecular weight (calc. 142.22 g/mol). Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers, while X-ray crystallography (if crystalline) provides absolute configuration validation .

Q. How can researchers assess the physicochemical properties (e.g., solubility, logP) of this compound for biological assays?

- Methodological Answer : Experimental logP can be determined via shake-flask method (octanol/water partition), while computational tools like XLOGP3 or SILICOS-IT predict hydrophobicity . Solubility in aqueous buffers (pH 2–7.4) is measured via nephelometry. For bioactive assays, ensure >95% purity (HPLC) and confirm stability under assay conditions (e.g., 37°C, 24 h) using LC-MS .

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes during chiral synthesis of this compound be systematically resolved?

- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., epimerization during workup). Use in situ FTIR to monitor intermediates and optimize reaction quenching (e.g., rapid acidification to pH 4–5). Compare DFT calculations (e.g., Gaussian09) of transition states with experimental outcomes to identify energy barriers . For conflicting NMR data, employ NOESY to confirm spatial proximity of substituents .

Q. What strategies minimize batch-to-batch variability in enantiomerically pure this compound synthesis?

- Methodological Answer : Standardize reaction parameters (solvent purity, inert atmosphere, stoichiometric ratios) and implement QC checkpoints :

- Intermediate analysis : HPLC at each step to detect diastereomer formation .

- Crystallization control : Seed with pre-characterized crystals to enforce uniform crystal lattice formation .

- Batch documentation : Track solvent lot numbers and catalyst activity (e.g., Pd/C aging) to identify variability sources .

Q. What computational approaches best predict the pharmacokinetic behavior (e.g., BBB permeability, CYP inhibition) of this compound?

Q. How can researchers ethically reconcile open-data sharing requirements with intellectual property concerns in studies involving this compound?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) while redacting proprietary synthesis details. Use controlled-access repositories (e.g., Zenodo) for raw data, and publish methodology in peer-reviewed journals with embargo periods . For collaborative studies, draft material transfer agreements (MTAs) specifying data usage rights .

Data Contradiction and Validation

Q. How should conflicting results in biological activity assays (e.g., receptor binding) for this compound be investigated?

- Methodological Answer : Conduct dose-response curves (IC₅₀/EC₅₀) across multiple replicates to rule out assay variability. Compare with structurally analogous compounds (e.g., (S)-enantiomer) to isolate stereochemical effects. Validate receptor binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.